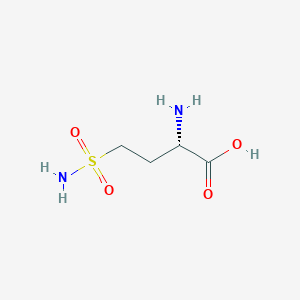
(2s)-2-Amino-4-sulfamoylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2s)-2-Amino-4-sulfamoylbutanoic acid is a chemical compound with the molecular formula C4H9NO4S. It is also known as 4-Sulfamoyl-butyric acid. This compound is characterized by the presence of an amino group, a carboxyl group, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2s)-2-Amino-4-sulfamoylbutanoic acid can be synthesized from 4-Sulfamoyl-butyric acid methyl ester. The synthesis involves the hydrolysis of the ester group to form the carboxylic acid. The reaction typically requires an acidic or basic catalyst and is carried out under controlled temperature conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrolysis of 4-Sulfamoyl-butyric acid methyl ester. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(2s)-2-Amino-4-sulfamoylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols from the carboxyl group.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
(2s)-2-Amino-4-sulfamoylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in solid-phase synthesis for tethering carboxylic acids to support materials.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of sulfonamide-based drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (2s)-2-Amino-4-sulfamoylbutanoic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the carboxyl group can participate in ionic interactions, and the sulfonamide group can engage in nucleophilic substitution reactions. These interactions enable the compound to modulate biochemical pathways and exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Sulfamoyl-butyric acid: Similar structure but lacks the amino group.
3-Carboxypropanesulfonamide: Similar structure but lacks the amino group.
Sulfanilamide: Contains a sulfonamide group but differs in the rest of the structure.
Uniqueness
(2s)-2-Amino-4-sulfamoylbutanoic acid is unique due to the presence of all three functional groups (amino, carboxyl, and sulfonamide) in a single molecule. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
83199-31-9 |
|---|---|
Molekularformel |
C4H10N2O4S |
Molekulargewicht |
182.2 g/mol |
IUPAC-Name |
(2S)-2-amino-4-sulfamoylbutanoic acid |
InChI |
InChI=1S/C4H10N2O4S/c5-3(4(7)8)1-2-11(6,9)10/h3H,1-2,5H2,(H,7,8)(H2,6,9,10)/t3-/m0/s1 |
InChI-Schlüssel |
DBJCKYLNABMIDC-VKHMYHEASA-N |
SMILES |
C(CS(=O)(=O)N)C(C(=O)O)N |
Isomerische SMILES |
C(CS(=O)(=O)N)[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CS(=O)(=O)N)C(C(=O)O)N |
Piktogramme |
Irritant |
Synonyme |
3-ACPS 3-amino-3-carboxypropanesulfonamide homocysteine sulfonamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















